TAS-117 vs. MK-2206: Superior Potency Against AKT2 and Distinct Isoform Selectivity Ratio
Among allosteric pan-AKT inhibitors, TAS-117 exhibits a markedly distinct isoform potency profile compared to MK-2206. TAS-117 demonstrates IC₅₀ values of 4.8 nM (Akt1), 1.6 nM (Akt2), and 44 nM (Akt3), with Akt2 being the most potently inhibited isoform (Akt2:Akt1 potency ratio = 0.33; Akt3:Akt1 ratio = 9.2) . In contrast, MK-2206 displays IC₅₀ values of 5 nM (Akt1), 12 nM (Akt2), and 65 nM (Akt3), with Akt1 being the most sensitive isoform and Akt2 demonstrating 2.4-fold lower potency relative to Akt1 .
| Evidence Dimension | AKT isoform inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Akt1: 4.8 nM; Akt2: 1.6 nM; Akt3: 44 nM |
| Comparator Or Baseline | MK-2206: Akt1: 5 nM; Akt2: 12 nM; Akt3: 65 nM |
| Quantified Difference | TAS-117 is 7.5-fold more potent against Akt2 vs. MK-2206 (1.6 nM vs. 12 nM); Akt2:Akt1 potency ratio: 0.33 for TAS-117 vs. 2.4 for MK-2206 |
| Conditions | In vitro biochemical kinase activity assays (Cell-free enzyme inhibition) |
Why This Matters
Researchers focusing on malignancies where Akt2 is the predominant driver isoform (e.g., certain breast and ovarian cancers) should prioritize TAS-117 over MK-2206 based on this 7.5-fold potency differential.
